REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]([OH:11])(C(F)F)[C:4]([F:7])([F:6])[F:5].ClC(Cl)(Cl)C(=O)C(Cl)Cl>>[F:5][C:4]([F:7])([F:6])[C:3](=[O:11])[CH:2]([F:12])[F:1]
|
Name
|
2-difluoromethyl-1,1,1,3,3-pentafluoro-2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)(C(F)F)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(Cl)Cl)=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)F)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |